Ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid

Description

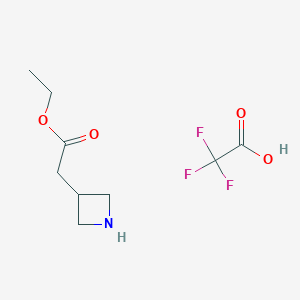

Ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid (CAS 51996-41-9) is a trifluoroacetic acid (TFA) salt of a nitrogen-containing heterocyclic compound. The structure comprises an azetidine ring (a four-membered saturated ring with one nitrogen atom) attached to an ethyl acetate group via a methylene bridge. TFA, a strong carboxylic acid (pKa ~0.5), serves as a counterion, enhancing solubility in polar organic solvents and stabilizing the compound during synthesis .

Properties

IUPAC Name |

ethyl 2-(azetidin-3-yl)acetate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.C2HF3O2/c1-2-10-7(9)3-6-4-8-5-6;3-2(4,5)1(6)7/h6,8H,2-5H2,1H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMACOIRPSMTBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CNC1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2170723-99-4 | |

| Record name | ethyl 2-(azetidin-3-yl)acetate; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

- Imine Formation : Azetidin-3-ylamine reacts with ethyl glyoxalate (OCH-COOEt) in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), forming an imine intermediate.

- Reduction : Sodium triacetoxyborohydride (STAB) or lithium aluminum hydride (LiAlH₄) reduces the imine to the corresponding amine, yielding ethyl 2-(azetidin-3-yl)acetate.

- Salt Formation : The free base is treated with TFA in a polar solvent (e.g., methanol), protonating the amine to form the trifluoroacetate salt.

Optimized Parameters

| Parameter | Value/Detail |

|---|---|

| Temperature | Room temperature (20–25°C) |

| Reaction Time | 12–24 hours |

| Molar Ratio (Amine:Glyoxalate) | 1:1.1 (excess glyoxalate) |

| Reducing Agent | STAB (1.2 equiv) |

| Yield | 60–75% (theoretical) |

This method prioritizes mild conditions to preserve the azetidine ring’s integrity, which is prone to ring-opening under harsh acidic or basic conditions.

Acid-Catalyzed Esterification of 2-(Azetidin-3-yl)Acetic Acid

For laboratories with access to preformed 2-(azetidin-3-yl)acetic acid, direct esterification with ethanol offers a straightforward pathway.

Protocol

- Acid Activation : 2-(Azetidin-3-yl)acetic acid is dissolved in ethanol, and concentrated sulfuric acid (0.5–1.0 equiv) is added as a catalyst.

- Esterification : The mixture is refluxed at 80°C for 6–8 hours, with water removal via a Dean-Stark trap to shift equilibrium toward ester formation.

- Neutralization and Isolation : Post-reaction, the mixture is neutralized with sodium bicarbonate, and the ester is extracted using ethyl acetate.

- TFA Salt Formation : The isolated ester is dissolved in diethyl ether, and TFA is added dropwise to precipitate the trifluoroacetate salt.

Challenges

- Side Reactions : Competing dehydration or ring-opening of the azetidine moiety may occur at elevated temperatures.

- Yield Optimization : Excess ethanol (3–5 equiv) improves conversion, with typical yields of 50–65%.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. A patented three-stage process for ethyl trifluoroacetate offers insights into scalable esterification:

Stage 1 : Trifluoroacetic acid (TFA), ethanol, and sulfuric acid are mixed in a solvent (e.g., toluene) at 50°C. Phase separation removes excess acid.

Stage 2 : Additional TFA and sulfuric acid are introduced, followed by another phase separation.

Stage 3 : Distillation under reduced pressure (20–30 mmHg) isolates ethyl trifluoroacetate at 60–70°C.

While this patent focuses on ethyl trifluoroacetate, analogous distillation and phase-separation techniques apply to ethyl 2-(azetidin-3-yl)acetate purification.

Purification and Analytical Characterization

Chromatography : Silica gel column chromatography (hexane:ethyl acetate, 3:1) removes unreacted starting materials and byproducts.

Distillation : Short-path distillation under vacuum (0.1–0.5 mmHg) isolates the ester with >95% purity.

Spectroscopy :

- ¹H NMR (CDCl₃): δ 4.15 (q, 2H, -COOCH₂CH₃), 3.70–3.85 (m, 4H, azetidine ring), 2.45 (s, 2H, -CH₂COO-).

- IR : Strong absorption at 1745 cm⁻¹ (C=O stretch), 1200 cm⁻¹ (C-F stretch from TFA).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 60–75 | 90–95 | Moderate | High |

| Acid-Catalyzed Esterification | 50–65 | 85–90 | High | Moderate |

| Mitsunobu Cyclization | 40–55 | 95–98 | Low | Low |

Reductive amination strikes the best balance between yield and scalability, whereas Mitsunobu reactions suit small-scale, stereosensitive applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve the use of strong nucleophiles like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

One of the significant applications of ethyl 2-(azetidin-3-yl)acetate derivatives is in the development of antibacterial agents. Compounds containing azetidine rings have shown promising activity against various pathogens. For instance, derivatives with the azetidine structure have been synthesized and evaluated for their effectiveness against bacterial strains, demonstrating notable antibacterial properties due to their ability to inhibit β-lactamase enzymes, which are responsible for antibiotic resistance .

Drug Development for Infectious Diseases

Research has indicated that azetidine derivatives can serve as lead compounds for drug development against infectious diseases. For example, compounds derived from ethyl 2-(azetidin-3-yl)acetate have been investigated for their potential as treatments for human African trypanosomiasis (HAT), caused by Trypanosoma brucei. The structural modifications of azetidine derivatives enhance their pharmacokinetic profiles and efficacy against the disease .

Synthetic Organic Chemistry

Synthesis of Functionalized Azetidines

The compound plays a crucial role in the synthesis of functionalized azetidines. Recent advancements in synthetic methodologies have allowed for the efficient preparation of azetidine derivatives through various reactions, including the Horner–Wadsworth–Emmons reaction and nucleophilic substitutions . These methods are essential for generating libraries of compounds that can be screened for biological activity.

Use as a Protecting Group

Trifluoroacetic acid is often employed in organic synthesis as a protecting group for amines and other functional groups. The deprotection of Boc (tert-butoxycarbonyl) groups using trifluoroacetic acid has been documented to yield high purity products, facilitating further synthetic steps in the development of complex molecules . This application underscores the utility of trifluoroacetic acid in enhancing reaction efficiency and product yield.

Case Study 1: Antibacterial Activity

In a study aimed at evaluating the antibacterial activity of azetidine derivatives, researchers synthesized several compounds based on ethyl 2-(azetidin-3-yl)acetate. The results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antibiotic candidates .

Case Study 2: Drug Development for HAT

A series of experiments were conducted to assess the efficacy of azetidine-based compounds against HAT. The study highlighted that specific derivatives showed a marked reduction in trypanosome load in infected mice models, indicating their therapeutic potential . The pharmacokinetic analysis revealed favorable absorption and distribution characteristics.

Mechanism of Action

The mechanism of action of Ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The pathways involved often include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

Signal Transduction: Modulating signaling pathways by interacting with receptors or other proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl 2-(azetidin-3-yl)acetate, TFA, with structurally related azetidine derivatives, highlighting key differences in substituents, counterions, and physicochemical properties:

Key Observations:

Counterion Effects :

- The TFA salt (pKa ~0.5) offers superior solubility in polar aprotic solvents (e.g., DMF, ethyl acetate) compared to hydrochloride salts, which are more water-soluble but less compatible with organic reaction conditions .

- TFA’s strong acidity enables efficient deprotection of amine groups in peptide synthesis, whereas HCl salts may require harsher conditions .

Ester Group Influence: Ethyl esters generally exhibit higher organic solubility than methyl esters due to increased hydrophobicity, making the TFA salt preferable for reactions in non-aqueous media . Methyl esters (e.g., CAS 1229705-59-2) are more cost-effective but less versatile in solubility-driven applications .

Substituent Modifications :

- Fluorination (e.g., CAS 1780567-99-8) enhances metabolic stability and lipophilicity, advantageous for blood-brain barrier penetration in CNS drug candidates .

- Bulky substituents like trifluoromethylphenyl groups (e.g., ) reduce ring strain in azetidine derivatives, improving thermal and chemical stability .

Synthetic Utility :

Biological Activity

Ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This structure is significant in drug design as it can mimic natural products and influence various biological activities. The trifluoroacetic acid moiety enhances the compound's solubility and stability, making it suitable for pharmaceutical applications.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that the compound may modulate enzyme activity or bind to receptors, thereby influencing various cellular pathways. However, detailed mechanisms remain under investigation.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent. The compound's structure allows it to disrupt bacterial cell membranes or interfere with metabolic processes.

Neuroprotective Effects

Emerging evidence points to the neuroprotective properties of this compound. It has been shown to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases. Further investigations are required to elucidate the specific pathways involved in its neuroprotective effects.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-(pyrrolidin-3-yl)acetate | C9H15NO2 | Contains a five-membered ring; different activities. |

| Ethyl 2-(morpholin-3-yl)acetate | C10H17NO3 | Six-membered ring; used in analgesics and anti-inflammatories. |

| N-(2-Acetoxyethyl)-N'-benzoylurea | C11H13N3O3 | Urea derivative; exhibits distinct pharmacological profiles. |

This table highlights the unique structural characteristics of this compound compared to other compounds, which may contribute to its specific biological activities.

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study evaluating various azetidine derivatives, Ethyl 2-(azetidin-3-yl)acetate was found to possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating potent effects at low concentrations .

- Neuroprotection : A recent investigation into the neuroprotective effects of this compound demonstrated that it reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests potential applications in treating conditions like Alzheimer's disease .

- Pharmacokinetic Studies : Pharmacokinetic profiling revealed favorable absorption and distribution characteristics for this compound in animal models. These studies are crucial for understanding the compound's viability as a therapeutic agent .

Q & A

Basic: What synthetic methodologies are effective for preparing Ethyl 2-(azetidin-3-yl)acetate using trifluoroacetic acid (TFA)?

Answer:

Ethyl 2-(azetidin-3-yl)acetate is often synthesized via deprotection or esterification reactions. A common approach involves reacting azetidine derivatives with ethyl acetate in the presence of TFA as a catalyst or solvent. For example, TFA can facilitate the removal of protecting groups (e.g., tert-butoxycarbonyl, Boc) under mild conditions. In one protocol, TFA is added to a reaction mixture containing the protected intermediate, stirred at room temperature, and then removed under reduced pressure. The crude product is purified via solvent extraction (e.g., ethyl acetate washes with sodium bicarbonate) and recrystallization .

Basic: How does trifluoroacetic acid influence reaction kinetics in esterification or acylation reactions?

Answer:

TFA acts as a strong Brønsted acid, protonating carbonyl groups to enhance electrophilicity, which accelerates nucleophilic attack in esterification or acylation. Its low boiling point (72°C) allows easy removal post-reaction, minimizing side reactions. However, its high dielectric constant (8.55) can alter solvent polarity, impacting reaction rates and selectivity. Researchers should monitor dielectric compatibility with substrates, as evidenced in solvent compatibility tables .

Advanced: How can researchers resolve contradictions in analytical data (e.g., HPLC, NMR) caused by residual TFA in reaction mixtures?

Answer:

Residual TFA can distort NMR signals (e.g., proton shifts in the δ 8–12 ppm range) and interfere with HPLC baselines. To mitigate this:

- For NMR: Lyophilize the sample repeatedly or neutralize TFA with deuterated bases (e.g., NaOD).

- For HPLC: Use mobile phases with 0.01–0.1% TFA to improve peak symmetry but avoid gradient elution conflicts. For example, a gradient of 95% acetonitrile + 0.01% TFA (solvent A) and 5% acetonitrile + 0.01% TFA (solvent B) effectively separates compounds while maintaining baseline stability .

Advanced: What strategies optimize TFA-mediated deprotection of sensitive intermediates without product degradation?

Answer:

Key parameters include:

- Concentration: Use 20–50% TFA in dichloromethane or ethyl acetate to balance reaction speed and side reactions.

- Scavengers: Add triethylsilane (1–2 equiv.) to suppress carbocation formation during Boc deprotection, as shown in rhenium complex synthesis .

- Temperature: Conduct reactions at 0–25°C to prevent exothermic decomposition. Post-reaction, immediate TFA removal under reduced pressure and neutralization with sodium bicarbonate are critical .

Advanced: How do solvent dielectric properties affect TFA-driven reactions with Ethyl 2-(azetidin-3-yl)acetate intermediates?

Answer:

TFA’s dielectric constant (8.55) influences solvent compatibility and reaction efficiency. For example:

- Ethyl acetate (dielectric constant: 6.02) is miscible with TFA and suitable for extractions but may require adjustments in polar reactions.

- Dichloromethane (8.93) is preferred for low-polarity intermediates, while methanol (32.7) is avoided due to ester hydrolysis risks. Compatibility tables in syringe filter guidelines confirm ethyl acetate and TFA mixtures are stable under standard conditions .

Advanced: What purification challenges arise from TFA-containing reaction mixtures, and how are they addressed?

Answer:

TFA’s high acidity and volatility complicate purification:

- Residual Acid: Neutralize with aqueous sodium bicarbonate or ion-exchange resins before chromatography.

- Co-elution Issues: In reversed-phase HPLC, TFA ions may co-elute with target compounds. Switching to formic acid or phosphate buffers can improve resolution .

- Crystallization: Use anti-solvents like hexane/isopropyl ether to precipitate products, as demonstrated in apixaban intermediate purification .

Advanced: How to analyze deprotection efficiency of TFA in azetidine derivatives using spectroscopic or chromatographic methods?

Answer:

- TLC Monitoring: Spot reaction aliquots on silica plates; Boc-deprotected compounds show higher polarity (lower Rf in ethyl acetate/hexane).

- NMR Quantification: Compare integration of tert-butyl group protons (δ 1.4 ppm) pre/post reaction. Complete deprotection eliminates these signals .

- Mass Spectrometry: Detect molecular ion shifts (e.g., loss of Boc group: -100 Da) to confirm reaction completion .

Basic: What safety precautions are critical when handling TFA in reactions involving Ethyl 2-(azetidin-3-yl)acetate?

Answer:

- Ventilation: Use fume hoods due to TFA’s pungent, corrosive vapors.

- PPE: Acid-resistant gloves (e.g., nitrile), goggles, and lab coats.

- Spill Management: Neutralize with sodium bicarbonate or absorb with vermiculite. Avoid water jets to prevent aerosolization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.